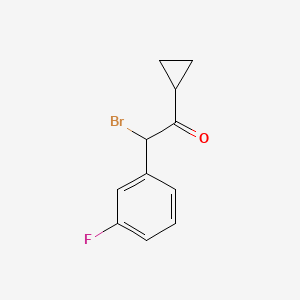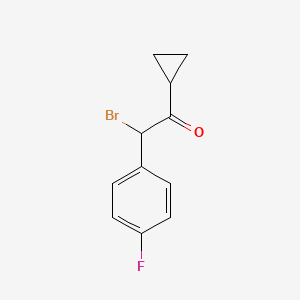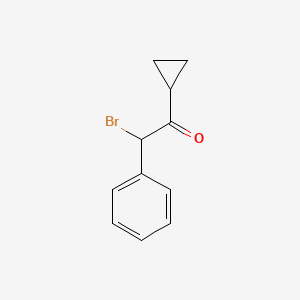![molecular formula C10H19ClN2O3S B590037 (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 142702-34-9](/img/structure/B590037.png)
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. Amino acids are the building blocks of proteins and play many critical roles in your body .
Synthesis Analysis
The synthesis of such compounds often involves techniques like Steglich Esterification , which allows the conversion of sterically demanding and acid labile substrates . Another method could be the direct synthesis of amides from nonactivated carboxylic acids using urea as a nitrogen source .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve the formation of amide bonds , which are common in biochemistry and polymer chemistry .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a core component of the compound, is a five-membered nitrogen heterocycle widely utilized in medicinal chemistry to derive compounds for treating human diseases. The interest in pyrrolidine and its derivatives stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. Research on bioactive molecules featuring the pyrrolidine ring demonstrates its versatility in generating novel compounds with target selectivity across various therapeutic areas (Li Petri et al., 2021).
Carboxylic Acids in Pharmacology
Carboxylic acids, another integral part of the compound, are recognized for their biological activity, serving as precursors to a wide array of industrial chemicals. Their role in biocatalyst inhibition highlights the intricate balance between their utility as biorenewable chemicals and their potential inhibitory effects on microbial fermentative production. Understanding these dynamics is crucial for metabolic engineering strategies aiming to enhance microbial robustness against such inhibitory effects (Jarboe et al., 2013).
Application in Synthesis and Pharmacological Activities
The synthesis and pharmacological activity of compounds derived from pyrrolidine and carboxylic acids are of considerable interest. For instance, piracetam, a cyclic derivative of γ-aminobutyric acid featuring a pyrrolidine backbone, is noted for its nootropic effects, highlighting the therapeutic potential of pyrrolidine derivatives in central nervous system disorders. Such compounds exemplify the broad applicability of pyrrolidine-based molecules in drug development and their significant role in addressing various health conditions (Dhama et al., 2021).
Mecanismo De Acción
Target of Action
H-Met-Pro-OH, also known as H-Met-Pro-OH HCl or (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride, is a dipeptide containing methionine and proline . It has been identified as a substrate for aminopeptidase P (APP) and skin fibroblast prolidase . These enzymes play crucial roles in protein turnover and collagen metabolism, respectively.
Análisis Bioquímico
Biochemical Properties
The (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride interacts with enzymes such as aminopeptidase P (APP) and skin fibroblast prolidase . These interactions play a crucial role in biochemical reactions involving this compound.
Cellular Effects
Given its role as a substrate for APP and skin fibroblast prolidase , it is likely to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes such as APP and skin fibroblast prolidase . These interactions may lead to changes in gene expression and enzyme activity.
Metabolic Pathways
Given its role as a substrate for APP and skin fibroblast prolidase , it is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S.ClH/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15;/h7-8H,2-6,11H2,1H3,(H,14,15);1H/t7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOVGTWJDBTCX-WSZWBAFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCC1C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
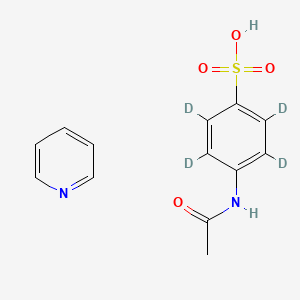

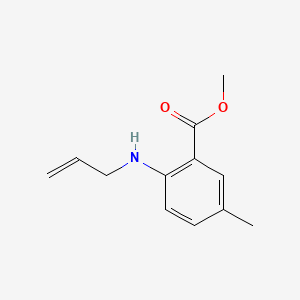
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)


